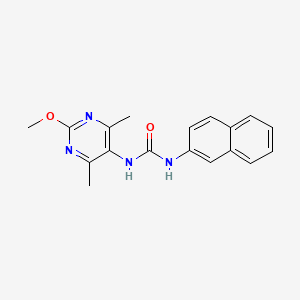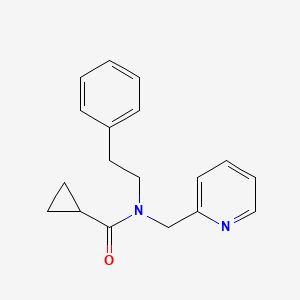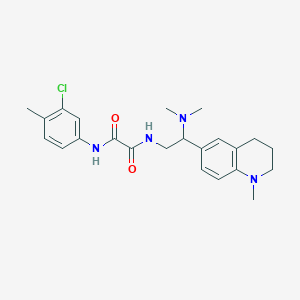![molecular formula C19H23N3O2 B2499339 N-[3-(propan-2-yl)phényl]-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acétamide CAS No. 1251604-47-3](/img/structure/B2499339.png)
N-[3-(propan-2-yl)phényl]-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, also known as IQ-1S, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is not fully understood, but it is believed to act as an inhibitor of the Wnt signaling pathway. This pathway plays a crucial role in cell growth and differentiation, and its dysregulation has been implicated in various diseases, including cancer. By inhibiting this pathway, N-(3-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide may be able to prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(3-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the expression of genes involved in inflammation. In animal models, N-(3-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has been shown to reduce tumor growth and decrease inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide in lab experiments is its specificity for the Wnt signaling pathway. This allows researchers to target this pathway specifically without affecting other cellular processes. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for research on N-(3-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy in vivo and to optimize its dosage and delivery methods. Additionally, the mechanism of action of N-(3-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide needs to be further elucidated to better understand its effects on cellular processes.
Méthodes De Synthèse
The synthesis of N-(3-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide involves a multi-step process that includes the reaction of 3-isopropylphenylboronic acid with 2-bromoacetophenone to produce 3-isopropylphenylacetophenone. This intermediate is then reacted with 2-aminobenzamide in the presence of a palladium catalyst to produce N-(3-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide.
Applications De Recherche Scientifique
- Ce composé a été étudié pour ses propriétés antioxydantes. Les antioxydants jouent un rôle crucial dans la protection des cellules contre le stress oxydatif et la prévention des dommages causés par les radicaux libres. Des recherches ont exploré le potentiel de ce composé à piéger les radicaux libres et à atténuer les dommages oxydatifs .
- Le composé est formé lors de la réaction de Maillard, un processus chimique complexe qui se produit pendant la cuisson et la transformation des aliments. Il contribue à l'activité antioxydante des intermédiaires de la réaction de Maillard. Comprendre son rôle dans ce contexte peut fournir des informations sur la chimie alimentaire et le développement de la saveur .
Propriétés antioxydantes
Intermédiaires de la réaction de Maillard
Propriétés
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13(2)14-6-5-7-15(10-14)21-18(23)11-22-12-20-17-9-4-3-8-16(17)19(22)24/h5-7,10,12-13H,3-4,8-9,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFSPBKWIVYWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide](/img/structure/B2499257.png)
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2499258.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2499259.png)
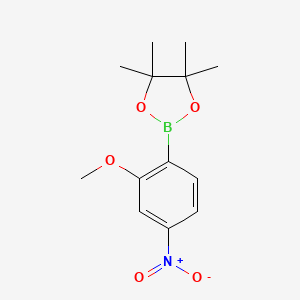
![N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide](/img/structure/B2499265.png)


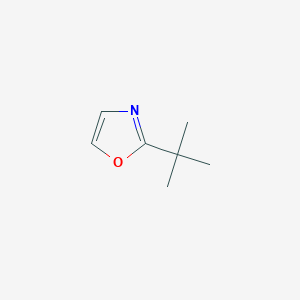
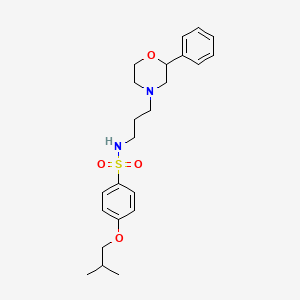
![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499272.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499273.png)
